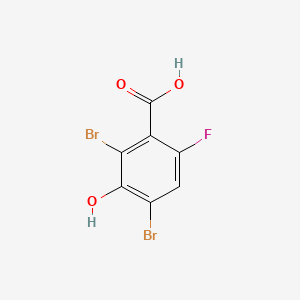

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (2,4-DBF-3-HBA) is a synthetic organic compound, which belongs to the family of dibromofluorohydroxybenzoic acids. It is a white crystalline solid that has a melting point of 151-153 °C and a boiling point of 221 °C. 2,4-DBF-3-HBA is a widely used compound in various scientific research fields, such as biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Blocks

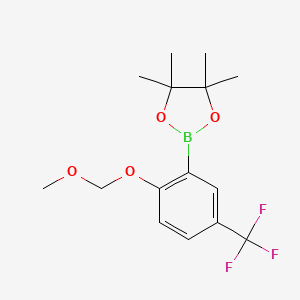

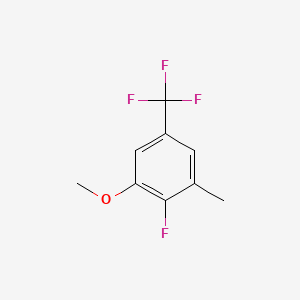

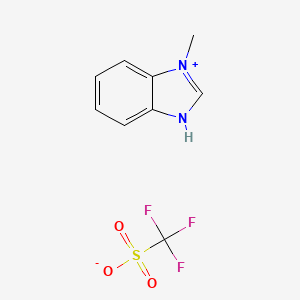

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid: is a versatile compound used as a building block in organic synthesis. Its bromo and fluoro substituents make it a reactive intermediate for various chemical transformations. For instance, it can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

Enzymatic Colorimetric Reagents

This compound can serve as an enzymatic colorimetric reagent. It’s particularly useful in determining the free cholesterol fraction of high-density lipoprotein (HDL) in plasma. This application is vital for research into cardiovascular diseases and the development of cholesterol-lowering drugs .

Inhibitors of β-Arylsulfotransferase IV

The hydroxybenzoic acid moiety of the compound can be used to synthesize potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). These inhibitors have significant implications in the study of enzyme regulation and potential therapeutic applications .

Protodeboronation Studies

The compound can be used in protodeboronation studies. Protodeboronation is a key step in the modification of boronic esters, which are essential in modern synthetic chemistry for creating complex molecules. The presence of fluorine and bromine could influence the reactivity and selectivity of these reactions .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and proteins in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to affect various metabolic and signaling pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause changes in cellular signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

Eigenschaften

IUPAC Name |

2,4-dibromo-6-fluoro-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXVYVGQMHOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.90 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)